4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide
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Overview
Description
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11IN2O4 It is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide typically involves a multi-step process:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group, forming 2-methoxy-4-nitroaniline.
Iodination: The nitroaniline derivative is then subjected to iodination using iodine and an oxidizing agent such as sodium nitrite in an acidic medium to form 4-iodo-2-methoxy-4-nitroaniline.
Amidation: Finally, the iodinated compound is reacted with benzoyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of 4-amino-N-(2-methoxy-4-nitrophenyl)benzamide.
Oxidation: Formation of 4-iodo-N-(2-methoxy-4-carboxyphenyl)benzamide.
Scientific Research Applications
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Electron Transfer: In materials science, it may participate in electron transfer processes due to its electronic structure.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-methyl-N-(4-nitrophenyl)benzamide
- 2-iodo-4-methoxy-1-nitrobenzene
- 3-iodo-4-methoxy-N-(2-methyl-4-nitrophenyl)benzamide
Uniqueness
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various scientific fields.
Properties
IUPAC Name |
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-8-11(17(19)20)6-7-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBIVZVTSZNGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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